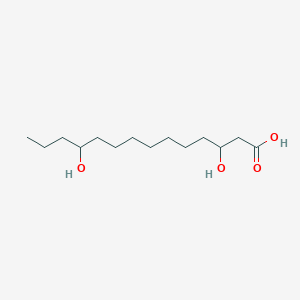
3,11-Dihydroxy myristoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of fatty acids and conjugates, specifically hydroxy fatty acids . This compound is characterized by the presence of hydroxyl groups at the 3rd and 11th positions of the myristoic acid chain, which significantly influences its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-dihydroxy myristoic acid typically involves the hydroxylation of myristoic acid. One common method is the use of microbial enzymes or chemical catalysts to introduce hydroxyl groups at specific positions on the fatty acid chain. For instance, the hydroxylation can be achieved using a combination of sodium hydroxide and hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms that can selectively hydroxylate myristoic acid. These methods are preferred due to their specificity, efficiency, and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: 3,11-Dihydroxy myristoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions.
Major Products:
Oxidation: Formation of 3,11-dioxo myristoic acid.
Reduction: Formation of 3,11-dihydroxy myristyl alcohol.
Substitution: Formation of this compound esters.
Applications De Recherche Scientifique
3,11-Dihydroxy myristoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of biodegradable plastics and surfactants
Mécanisme D'action
The biological effects of 3,11-dihydroxy myristoic acid are mediated through its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the cGAS-STING pathway, which is involved in the innate immune response to viral infections. By promoting N-myristoylation, it enhances the autophagic degradation of STING, thereby regulating the immune response .
Comparaison Avec Des Composés Similaires
Myristic Acid: A saturated fatty acid with no hydroxyl groups.
3-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 3rd position.
11-Hydroxy Myristoic Acid: Contains a single hydroxyl group at the 11th position
Uniqueness: 3,11-Dihydroxy myristoic acid is unique due to the presence of hydroxyl groups at both the 3rd and 11th positions, which confer distinct chemical and biological properties. This dual hydroxylation enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
36138-54-2 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
3,11-dihydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O4/c1-2-8-12(15)9-6-4-3-5-7-10-13(16)11-14(17)18/h12-13,15-16H,2-11H2,1H3,(H,17,18) |
Clé InChI |
AVKYODWULTZQPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCCCCC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


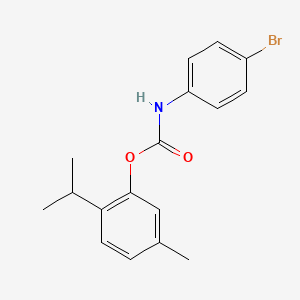
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
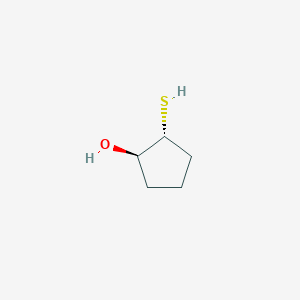


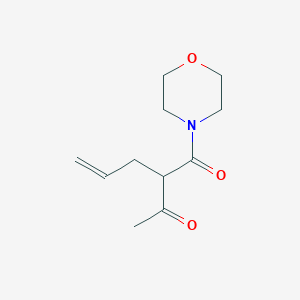
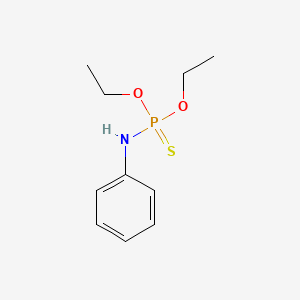
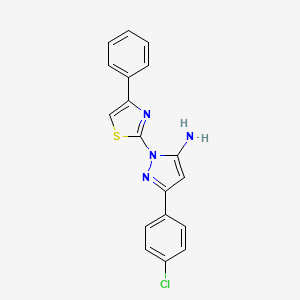
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)

![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

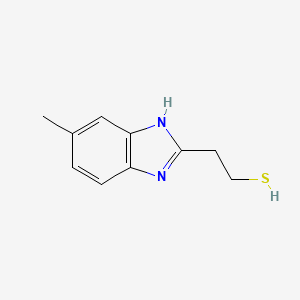
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
